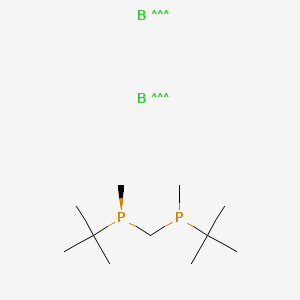

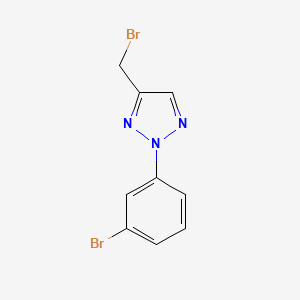

![molecular formula C9H6N4OS B2404466 6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol CAS No. 1286732-93-1](/img/structure/B2404466.png)

6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol” is a derivative of 1,2,4-triazole . 1,2,4-Triazoles are a class of heterocyclic compounds that have been the focus of interest among organic and medicinal chemists due to their wide range of applications as synthetic intermediates and promising pharmaceuticals . They act as important pharmacophores by interacting with biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity, and solubility .

Molecular Structure Analysis

1,2,4-Triazole, the core structure in “6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol”, exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) . The triazole ring can act as isosteres of amide, ester, and carboxylic acid .Scientific Research Applications

Antiviral and Antimicrobial Properties

- Research has demonstrated the potential of derivatives of 6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol in antiviral and antimicrobial activities. For instance, certain triazolothiadiazine derivatives showed promising antiviral activity against hepatitis A virus (HAV) and HIV. These compounds were synthesized and evaluated using various assays, revealing their effectiveness in inhibiting virus replication (Shamroukh & Ali, 2008). Additionally, similar compounds have been evaluated for antimicrobial activities, demonstrating effectiveness against various bacterial and fungal species (Ravindra, Vagdevi, & Vaidya, 2008).

Anticancer Research

- The exploration of 6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol derivatives has also extended to anticancer research. Some studies have focused on synthesizing and testing compounds for their cytotoxic activities against various cancer cell lines. For example, certain synthesized triazolo[4,3-b]pyridazines showed cytotoxic activity against Acute Lymphoblastic Leukemia (ALL) cell lines and human breast adenocarcinoma cell lines, indicating their potential as cancer therapeutic agents (Mamta et al., 2019).

Synthesis and Structural Analysis

- Scientific investigations have also been focused on the synthesis and structural analysis of this compound and its derivatives. These studies involve detailed spectroscopic techniques and density functional theory (DFT) calculations to understand the molecular structure and properties of the compounds. For instance, a study on the synthesis, structure analysis, and DFT calculations of a derivative revealed insights into the compound's intermolecular interactions and molecular packing strength (Sallam et al., 2021).

High-Energy Material Research

- Interestingly, derivatives of 6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol have been used to construct new high-energy materials with low sensitivity. Research in this field involves synthesizing compounds with high detonation velocities and pressures, while also ensuring low impact and friction sensitivities. This is indicative of the potential use of these compounds in applications requiring stable yet highly energetic materials (Chen, Zhang, Wang, & Zhang, 2021).

properties

IUPAC Name |

6-(furan-2-yl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4OS/c15-9-11-10-8-4-3-6(12-13(8)9)7-2-1-5-14-7/h1-5H,(H,11,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFFBLWMWCBHID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN3C(=NNC3=S)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2404383.png)

![3,4-difluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2404384.png)

![Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2404385.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2404388.png)

![benzyl 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2404389.png)

![4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2404391.png)

![3-[5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylpropanoic acid](/img/structure/B2404399.png)

![[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride](/img/structure/B2404402.png)